

# Macozinone (PBTZ-169): A Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Macozinone** (also known as PBTZ-169) is a novel, first-in-class benzothiazinone anti-tuberculosis drug candidate. It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Macozinone**, summarizing key data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals involved in the development of new antituberculosis therapies.

## Pharmacodynamics: The Mechanism of Action of Macozinone

**Macozinone**'s potent antimycobacterial effect stems from its highly specific mechanism of action: the irreversible inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinan, a key component of arabinogalactan and lipoarabinomannan.

The inhibition of DprE1 by **Macozinone** is a covalent process. The nitro group of **Macozinone** is bioreductively activated within the mycobacterium, leading to the formation of a covalent



bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible binding effectively blocks the enzyme's function, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

### **In Vitro Antimycobacterial Activity**

**Macozinone** has demonstrated remarkable potency against M. tuberculosis in vitro. The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Macozinone** and its Metabolites against M. tuberculosis

| Compound                              | M. tuberculosis H37Rv MIC (ng/mL) |  |  |
|---------------------------------------|-----------------------------------|--|--|
| Macozinone (PBTZ-169)                 | 0.3                               |  |  |
| H <sub>2</sub> -PBTZ-169 (metabolite) | 0.6                               |  |  |

### **Signaling Pathway of DprE1 Inhibition**

The following diagram illustrates the mechanism of action of **Macozinone**, from its entry into the mycobacterial cell to the covalent inhibition of the DprE1 enzyme.



Click to download full resolution via product page

Mechanism of Macozinone's covalent inhibition of DprE1.



# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **Macozinone** has been investigated in healthy volunteers through several Phase 1 clinical trials, including single ascending dose (SAD) and multiple ascending dose (MAD) studies. These studies have explored different oral formulations due to the compound's low aqueous solubility.

#### **Absorption**

**Macozinone** is absorbed after oral administration, with the rate and extent of absorption being influenced by the formulation and the presence of food.

- Formulations: Studies have evaluated various formulations, including native crystal powder (NCP) suspended in water or syrup, and a spray-dried dispersion (SDD). The SDD formulation has been shown to have a higher relative bioavailability compared to the NCP formulation.[1]
- Food Effect: The administration of Macozinone with food significantly increases its bioavailability. In one study, when a 640 mg dose was administered under fed conditions, the AUC0-∞ increased 3.45-fold and the Cmax increased 2.29-fold compared to fasting conditions.
- Time to Maximum Concentration (Tmax): After a single fasting dose, **Macozinone** is rapidly absorbed, with a median Tmax ranging from 1.5 to 2.5 hours for doses between 40 mg and 640 mg.

#### Distribution, Metabolism, and Excretion

- Metabolism: Macozinone is known to be metabolized into several active metabolites. The most abundant of these are H<sub>2</sub>-PBTZ and 3OH-PBTZ.[1]
- Elimination: The disposition of **Macozinone** and its main active metabolites is best described by a 2-compartment model with linear elimination.[1]

#### **Human Pharmacokinetic Parameters**



The following table summarizes the key pharmacokinetic parameters of **Macozinone** observed in healthy volunteers from various Phase 1 studies.

Table 2: Summary of Macozinone Pharmacokinetic Parameters in Healthy Volunteers

| Dose (mg) | Formulation | Administrat<br>ion | Tmax (h)  | Cmax<br>(ng/mL)       | AUC0-t<br>(ng·h/mL)    |
|-----------|-------------|--------------------|-----------|-----------------------|------------------------|
| 40-640    | Capsule     | Single,<br>Fasting | 1.5 - 2.5 | Dose-<br>proportional | Dose-<br>proportional  |
| 640       | Capsule     | Single, Fed        | ~4.0      | Increased<br>2.29x    | Increased<br>3.50x     |
| 10-320    | SDD         | Single,<br>Fasting | -         | -                     | ~2x higher<br>than NCP |
| 160, 320  | NCP         | Single,<br>Fasting | -         | -                     | -                      |

Note: This table is a compilation of data from multiple sources. Direct comparative values were not always available. "-" indicates data not available in a comparable format.

#### **Experimental Protocols**

This section provides an overview of the methodologies used in key studies to evaluate the pharmacokinetics and pharmacodynamics of **Macozinone**.

#### Population Pharmacokinetic (PopPK) Modeling

A population pharmacokinetic model for **Macozinone** and its active metabolites was developed using data from Phase 1a and 1b studies in healthy volunteers.[1]

- Study Design: Data was collected from 54 healthy volunteers who received different formulations of Macozinone (SDD, NCP, syrup) in single and multiple-dose regimens.[1] A total of 1,761 plasma concentration samples were analyzed.[1]
- Bioanalysis: **Macozinone** and its metabolites in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

#### Foundational & Exploratory





- Modeling Approach:
  - Software: The analysis was performed using NONMEM (version 7.4.3).[1]
  - Model Structure: The disposition of **Macozinone** and its metabolites was described by a 2-compartment model with linear elimination. The absorption was modeled using a dual parallel first-order absorption with a lag time.[1]
  - Covariate Analysis: The influence of covariates such as age, ethnicity, and body weight
    was investigated. Allometric scaling with body weight was applied to clearance and
    volume parameters.[1]

The following diagram illustrates the workflow for the population pharmacokinetic analysis.





Click to download full resolution via product page

Workflow for Population Pharmacokinetic (PopPK) Modeling.



## Resazurin Microtiter Assay (REMA) for MIC Determination

The in vitro potency of **Macozinone** is determined using the REMA method.

- Materials:
  - 96-well microtiter plates
  - M. tuberculosis culture
  - Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
  - Resazurin sodium salt solution (0.01% w/v in sterile water)
  - Macozinone stock solution
- Procedure:
  - Prepare serial two-fold dilutions of **Macozinone** in the microtiter plate wells containing 7H9 broth.
  - Inoculate each well with a standardized suspension of M. tuberculosis. Include a growth control (no drug) and a sterile control (no bacteria).
  - Incubate the plates at 37°C for 7 days.
  - Add resazurin solution to each well and re-incubate overnight.
  - A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
  - The MIC is defined as the lowest drug concentration that prevents this color change.

### **Clinical Development Overview**

**Macozinone** has undergone several early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics.



- Phase 1a (NCT03423030): A single ascending dose study in healthy volunteers to assess the safety and PK of different formulations.
- Phase 1b (NCT03776500): A multiple ascending dose study in healthy volunteers to evaluate the safety and PK of Macozinone after repeated administration.
- Phase 2a (NCT03334734): An early bactericidal activity (EBA) study in patients with drugsusceptible tuberculosis to assess the preliminary efficacy of Macozinone. This study demonstrated statistically significant EBA after 14 days of monotherapy at a dose of 640 mg.

The general workflow for these clinical trials is depicted below.



Click to download full resolution via product page

Simplified Clinical Development Workflow for **Macozinone**.

#### Conclusion

**Macozinone** is a promising anti-tuberculosis drug candidate with a novel mechanism of action and potent bactericidal activity. Its pharmacokinetic profile is characterized by formulation- and food-dependent absorption and the formation of active metabolites. Early clinical trials have demonstrated a favorable safety and tolerability profile, along with evidence of early bactericidal activity in tuberculosis patients. Further clinical development is warranted to establish the optimal dosing regimen and its efficacy in combination with other anti-tuberculosis agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Macozinone (PBTZ-169): A Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609851#pharmacokinetics-and-pharmacodynamics-of-macozinone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com